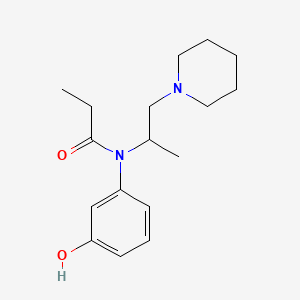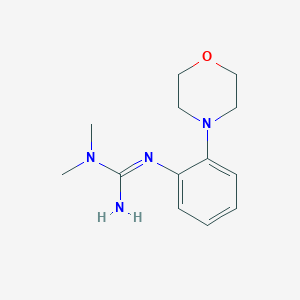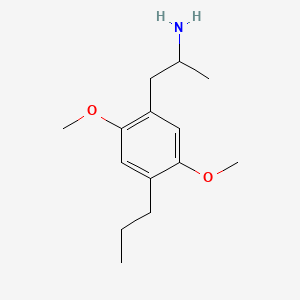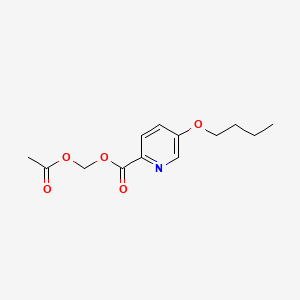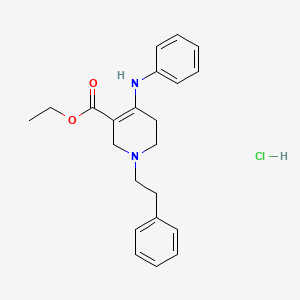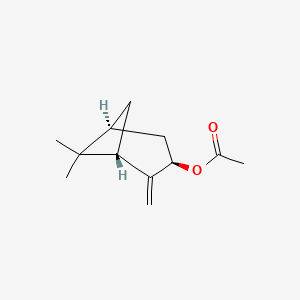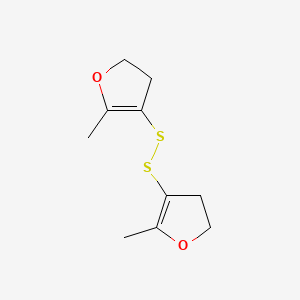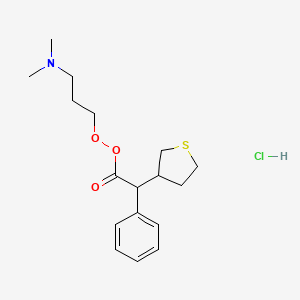
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-1-thia-3-cyclopentylphenylacetic acid with 3-(dimethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride exhibits unique structural features that enhance its reactivity and specificity in chemical reactions. Its thia-cyclopentyl moiety provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
102367-37-3 |
|---|---|
Fórmula molecular |
C17H26ClNO3S |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-6-11-20-21-17(19)16(15-9-12-22-13-15)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;1H |
Clave InChI |
WYAWEJGFJWEBQH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


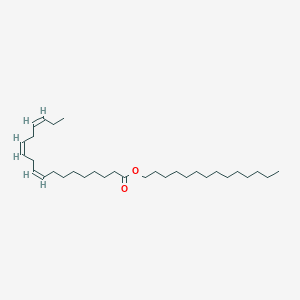


![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

